N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both the pyrimidine ring and the carboxamide group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-ethylphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a piperidine-catalyzed three-component reaction, which involves the condensation of 2-ethylphenylamine, a pyrimidine derivative, and a suitable aldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-ethylphenyl)-6-oxopyrimidine-4-carboxamide.
Reduction: Formation of N-(2-ethylphenyl)-6-aminopyrimidine-4-carboxamide.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile: A compound with a similar structure but different functional groups.
N-(2-ethylphenyl)-6-aminopyrimidine-4-carboxamide: A reduced form of the original compound with an amine group instead of a hydroxyl group.
Uniqueness
N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups in its structure. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-9-5-3-4-6-10(9)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXMEWKITXVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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